molecular formula C18H27NO3 B5824256 2-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B5824256
M. Wt: 305.4 g/mol
InChI Key: LXWHVUSULSBVIQ-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is an organic compound with the molecular formula C18H27NO3 It is characterized by the presence of a cyclohexyl group, a dimethoxyphenyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves the reaction of cyclohexylamine with 3,4-dimethoxyphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Similar structure but lacks the cyclohexyl group.

    N-cyclohexyl-N’-(2-(3,4-dimethoxyphenyl)ethyl)urea: Contains a urea group instead of an acetamide group.

    N-cyclohexyl-N’-(2-(2-hydroxyethoxy)ethyl)urea: Similar structure with a hydroxyethoxy group.

Uniqueness

2-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is unique due to the presence of both the cyclohexyl and dimethoxyphenyl groups, which confer specific chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-21-16-9-8-15(12-17(16)22-2)10-11-19-18(20)13-14-6-4-3-5-7-14/h8-9,12,14H,3-7,10-11,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWHVUSULSBVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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